molecular formula C9H9NO B2395028 2-Hydroxy-4,6-dimethylbenzonitrile CAS No. 56396-59-9

2-Hydroxy-4,6-dimethylbenzonitrile

Cat. No. B2395028
CAS RN: 56396-59-9
M. Wt: 147.177
InChI Key: YYBMNJCHYLBTSB-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound can be determined by its InChI code. For “4-Hydroxy-2,6-dimethylbenzonitrile”, the InChI code is 1S/C9H9NO/c1-6-3-8(11)4-7(2)9(6)5-10/h3-4,11H,1-2H3 . This code represents the specific arrangement of atoms in the molecule.

Scientific Research Applications

Nitration and Rearrangement

  • Fischer and Greig (1973) conducted a study on the reaction of dimethylbenzonitriles with nitric acid in acetic anhydride, resulting in 1,4-(nitroacetoxy-) adducts. This reaction highlights a unique nitration and rearrangement process, relevant to the study of 2-Hydroxy-4,6-dimethylbenzonitrile (Fischer & Greig, 1973).

Reactions with Nitrogen Dioxide

  • Gordon et al. (1990) explored the reactions of substituted 2-Hydroxybenzonitriles with nitrogen dioxide. Their findings provide insights into the chemical behavior and potential applications of compounds like 2-Hydroxy-4,6-dimethylbenzonitrile in various chemical reactions (Gordon et al., 1990).

Structural and Vibrational Properties

  • A study by Márquez et al. (2015) on the structural and vibrational properties of 2-Hydroxy-4,6-dimethylpyridine-3-carbonitrile provides a theoretical perspective that can be applied to understand the physical and chemical properties of 2-Hydroxy-4,6-dimethylbenzonitrile (Márquez et al., 2015).

Corrosion Inhibition

  • Singh et al. (2016) researched quinoline derivatives, including compounds structurally similar to 2-Hydroxy-4,6-dimethylbenzonitrile, for their potential as corrosion inhibitors. This application is significant for industries dealing with metal preservation (Singh et al., 2016).

Phototransposition and Photoaddition

  • Howell et al. (2000) studied the phototransposition and photoaddition of dimethylbenzonitriles in different solvents. Understanding these photochemical processes is essential for applications in photochemistry and organic synthesis (Howell et al., 2000).

Electrophysical Properties

  • Bautista-Martínez et al. (2003) examined the influence of acidity level in acetonitrile on Hammett–Zuman type correlations, which can be applied to understand the electrophysical properties of compounds like 2-Hydroxy-4,6-dimethylbenzonitrile (Bautista-Martínez et al., 2003).

Condensation Reactions

  • Sosnovskikh (1998) researched the condensation of 2-hydroxy-4,6-dimethylacetophenone with various nitriles, providing valuable information on the reactivity and potential synthetic applications of 2-Hydroxy-4,6-dimethylbenzonitrile (Sosnovskikh, 1998).

Safety and Hazards

The safety and hazards of a compound can be determined by its Material Safety Data Sheet (MSDS). For “4-Hydroxy-2,6-dimethylbenzonitrile”, the hazard statements include H302, H315, H320, and H335 . These codes correspond to specific hazards, such as harmful if swallowed (H302), causes skin irritation (H315), causes eye irritation (H320), and may cause respiratory irritation (H335) .

properties

IUPAC Name

2-hydroxy-4,6-dimethylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c1-6-3-7(2)8(5-10)9(11)4-6/h3-4,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYBMNJCHYLBTSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)O)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-4,6-dimethylbenzonitrile

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